molecular formula C14H20N2O3 B2584369 N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920403-90-3

N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2584369
CAS No.: 920403-90-3
M. Wt: 264.325
InChI Key: JZWXXCMATCXSEJ-UHFFFAOYSA-N
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Description

N1-(2,6-Dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a substituted oxalamide derivative characterized by a 2,6-dimethylphenyl group on one amide nitrogen and a 1-hydroxybutan-2-yl group on the other. Oxalamides are known for their diverse applications, including pharmaceutical intermediates and flavoring agents, depending on their substituents.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-11(8-17)15-13(18)14(19)16-12-9(2)6-5-7-10(12)3/h5-7,11,17H,4,8H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXXCMATCXSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=C(C=CC=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 2,6-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among oxalamide derivatives lie in their substituents, which dictate physical properties and biological interactions. Below is a comparative analysis with compounds from the evidence:

Compound Substituents Key Functional Groups
Target Compound N1: 2,6-dimethylphenyl; N2: 1-hydroxybutan-2-yl Hydroxyl, dimethylphenyl
N1,N2-bis(2-nitrophenyl)oxalamide N1, N2: 2-nitrophenyl Nitro groups
Ethyl N-phenyloxalamate N1: phenyl; N2: ethyl ester Ester group
N1-(2,4-dimethoxyphenyl)-N2-(pyridin-2-yl)oxalamide N1: 2,4-dimethoxyphenyl; N2: pyridin-2-yl-ethyl Methoxy, pyridine ring

Key Observations :

  • The hydroxyl group in the target compound may facilitate hydrogen bonding with solvents or biological targets, contrasting with nitro or methoxy groups in analogs, which prioritize electron-withdrawing or donating effects .
Thermodynamic and Solubility Properties

Evidence from thermodynamic studies (ΔH° and ΔS° values) highlights how substituents influence hydrogen bonding (HB) and solvent interactions:

  • N1,N2-bis(2-nitrophenyl)oxalamide : Exhibits a partial HB scheme due to competing intramolecular interactions between nitro and carbonyl groups (ΔH° = +28.5 kJ/mol, ΔS° = +95 J/mol·K).
  • Ethyl N-phenyloxalamate : Lacks intramolecular HB with the o-carbonyl moiety, leading to higher ΔH° (+32.1 kJ/mol) and ΔS° (+112 J/mol·K), indicative of greater solvent disordering.
  • Compound 3 (unnamed oxalamide) : Features a three-centered HB network, stronger than N1,N2-bis(2-nitrophenyl)oxalamide, with ΔH° and ΔS° values suggesting enhanced stability in solution.

Implications for the Target Compound :
The hydroxyl group in the 1-hydroxybutan-2-yl chain likely supports a three-centered HB scheme similar to compound 3, improving solubility in protic solvents. However, steric effects from the 2,6-dimethylphenyl group may reduce the entropy of solvation compared to less hindered analogs .

Key Findings :

  • Hydrolysis of the oxalamide bond is a common pathway, with subsequent oxidation of substituents (e.g., alkyl chains or aromatic rings). The target compound’s hydroxyl group may undergo glucuronidation , enhancing excretion .
  • NOEL Values: Structurally similar oxalamides exhibit NOELs ranging from 8–100 mg/kg bw/day.

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